Cis-bicyclo[3.1.0]hexan-3-one
Overview
Description
Cis-bicyclo[3.1.0]hexan-3-one is a bicyclic organic compound characterized by a unique structure where a three-membered ring is fused to a six-membered ring. This compound is a conformationally constrained bioisostere of cyclohexane, which means it mimics the biological properties of cyclohexane but with a rigid structure that can confer tighter binding to target proteins and better selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cis-bicyclo[3.1.0]hexan-3-one can be synthesized through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of photoredox catalysis and efficient annulation processes can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cis-bicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other functionalized derivatives.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cis-bicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Chemistry: It serves as a valuable scaffold in the synthesis of complex organic molecules and natural products.
Biology: Its rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-bicyclo[3.1.0]hexan-3-one involves its interaction with molecular targets such as proteins and enzymes. Its rigid structure allows for tighter binding to target proteins, which can enhance selectivity and reduce off-target effects . This compound can act as a bioisostere, mimicking the biological properties of cyclohexane while providing additional stability and resistance to metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple six-membered ring compound that prefers the chair conformation.
Trans-bicyclo[3.1.0]hexane: Another isomer of bicyclo[3.1.0]hexane with a different spatial arrangement.
Bicyclo[2.1.0]pentane: A related bicyclic compound with a five-membered ring fused to a three-membered ring.
Uniqueness
Cis-bicyclo[3.1.0]hexan-3-one is unique due to its rigid structure, which closely resembles a boat conformation of cyclohexane . This rigidity allows for better binding to target proteins and improved selectivity, making it a valuable compound in drug discovery and other scientific applications.
Properties
IUPAC Name |
(1R,5S)-bicyclo[3.1.0]hexan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2/t4-,5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZKEFUOHKGII-SYDPRGILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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